

(-)-Nootkatone vs. Carvacrol: A Comparative Guide to Clothing Repellent Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Nootkatone

Cat. No.: B13353850

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of two natural compounds, **(-)-Nootkatone** and carvacrol, as clothing-based arthropod repellents. The following sections present quantitative performance data from field and laboratory studies, detailed experimental methodologies, and the underlying biochemical mechanisms of action for each compound.

Quantitative Repellency Data

The repellent efficacy of **(-)-Nootkatone** and carvacrol has been evaluated against several tick species. Field trials have demonstrated significant differences in their performance and persistence when applied to clothing.

Field Repellency Against *Ixodes scapularis* and *Amblyomma americanum* Ticks

A key field study compared the repellency of **(-)-Nootkatone** and carvacrol on cotton coveralls against adult blacklegged ticks (*Ixodes scapularis*) and lone star ticks (*Amblyomma americanum*). The study also included two commercial repellents for comparison: Permanone®, a permethrin-based product, and EcoSMART®, a plant oil-based product.[\[1\]](#)[\[2\]](#)

Treatment	Target Species	Day 1 Repellency (%)	Day 3 Repellency (%)	Day 7 Repellency (%)
(-)-Nootkatone	<i>I. scapularis</i>	100	100	≥89%
A. americanum	100	≥89%	≥89%	
Carvacrol	<i>I. scapularis</i>	100	Steadily Declining	35.8%
A. americanum	Little Protection	-	-	
Permanone®	<i>I. scapularis</i>	97.8%	69.2%	-
A. americanum	84.6%	>84%	>84%	
EcoSMART®	<i>I. scapularis</i>	-	-	-
A. americanum	100	-	65.2%	

Data

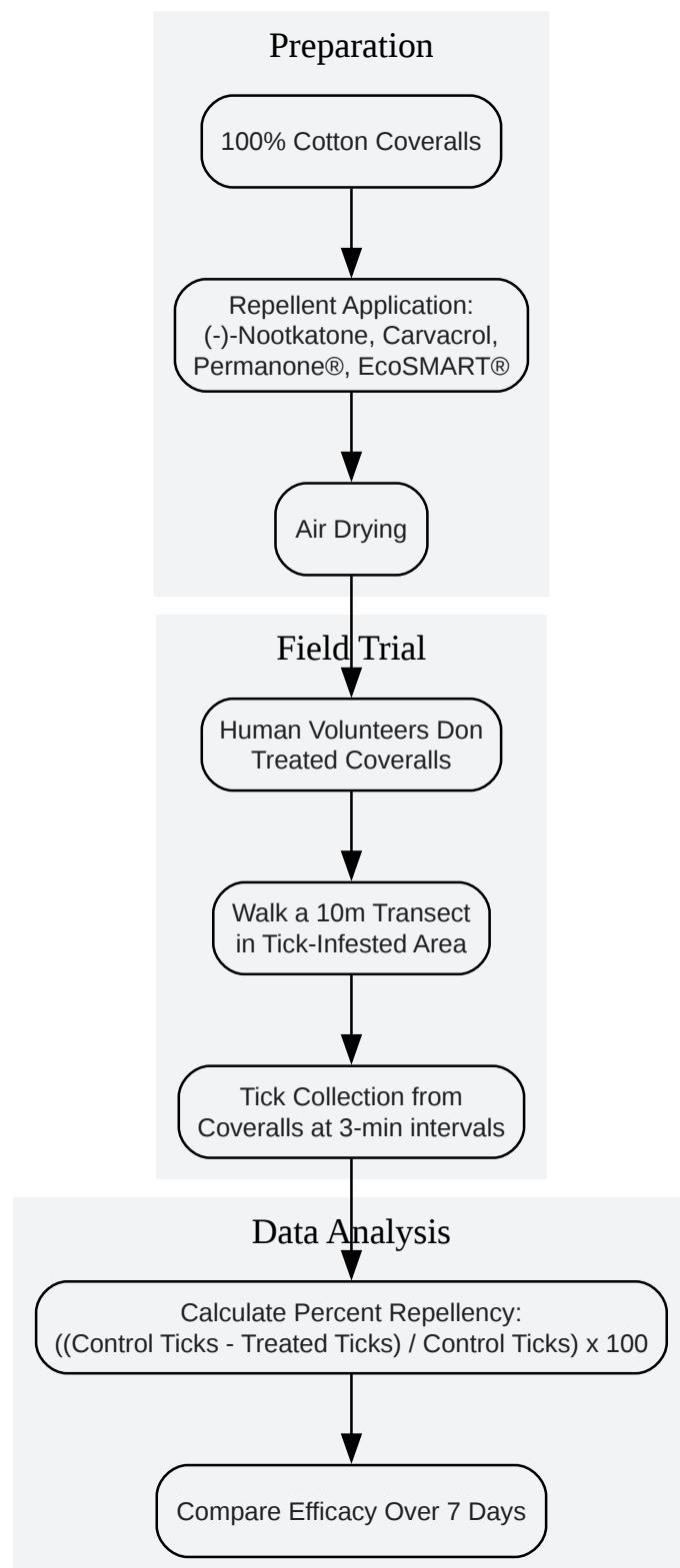
summarized from

Jordan et al.,

2012.[\[1\]](#)[\[2\]](#)

Laboratory Repellency Against *Amblyomma sculptum* Nymphs

A laboratory study assessed the contact repellency of **(-)-Nootkatone** and carvacrol against nymphs of *Amblyomma sculptum*.


Treatment (5% concentration)	Mean Repellency Rate (%)
(-)-Nootkatone	93.7%
Carvacrol	94.5%
Thymol	90.2%
Eugenol	87.2%
DEET (7%)	82.2%

Data from Barrozo et al., 2025.[\[3\]](#)[\[4\]](#)

Experimental Protocols

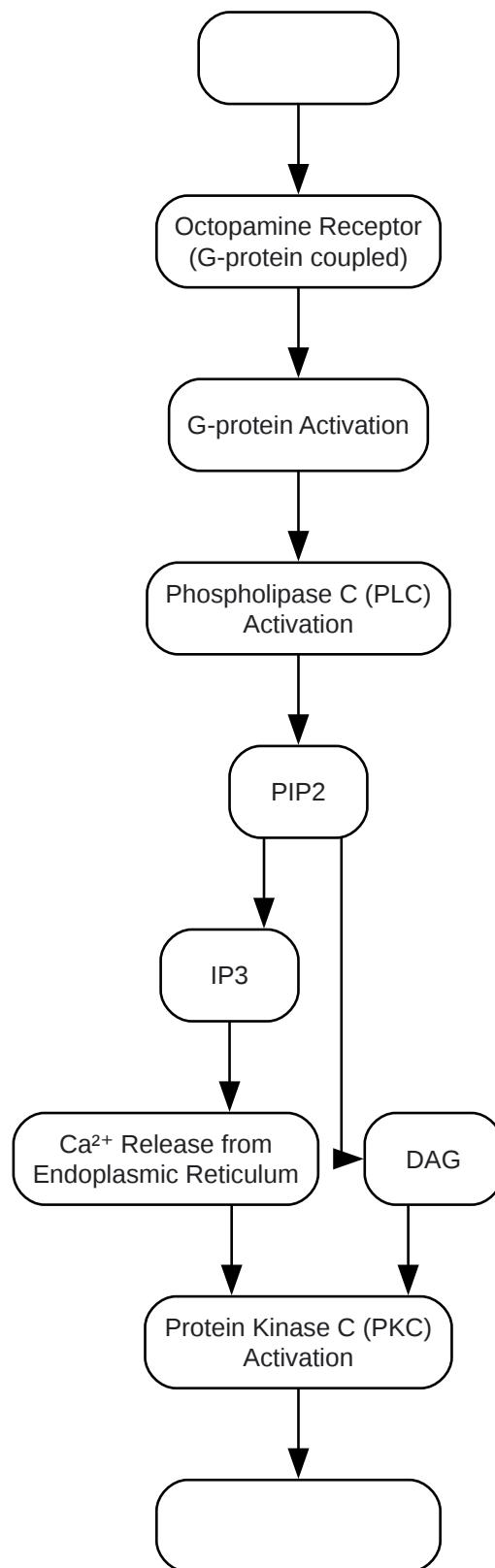
Field Repellency Testing Protocol (Adapted from Jordan et al., 2012)

This methodology was employed to evaluate the repellent efficacy of the compounds on clothing in a field setting.

[Click to download full resolution via product page](#)

Field Repellency Experimental Workflow

- Test Garments and Subjects: Human volunteers wore 100% cotton coveralls.[1]
- Repellent Application: The coveralls were treated with ethanolic solutions of **(-)-Nootkatone** or carvacrol, or with the commercial repellents Permanone® and EcoSMART®. A set of coveralls remained untreated to serve as a control.
- Field Trials: Volunteers walked along 10-meter transects in areas with high populations of *I. scapularis* and *A. americanum*.
- Tick Collection and Repellency Calculation: After each transect walk, the number of ticks on the coveralls was counted. Ticks that dropped off within a 3-minute observation period were considered repelled. The percentage of repellency was calculated by comparing the number of ticks on the treated coveralls to the number on the untreated control coveralls. This process was repeated on days 1, 3, and 7 after treatment to assess the duration of efficacy.


Mechanisms of Action

(-)-Nootkatone and carvacrol exhibit distinct neurotoxic mechanisms of action that contribute to their repellent and insecticidal properties.

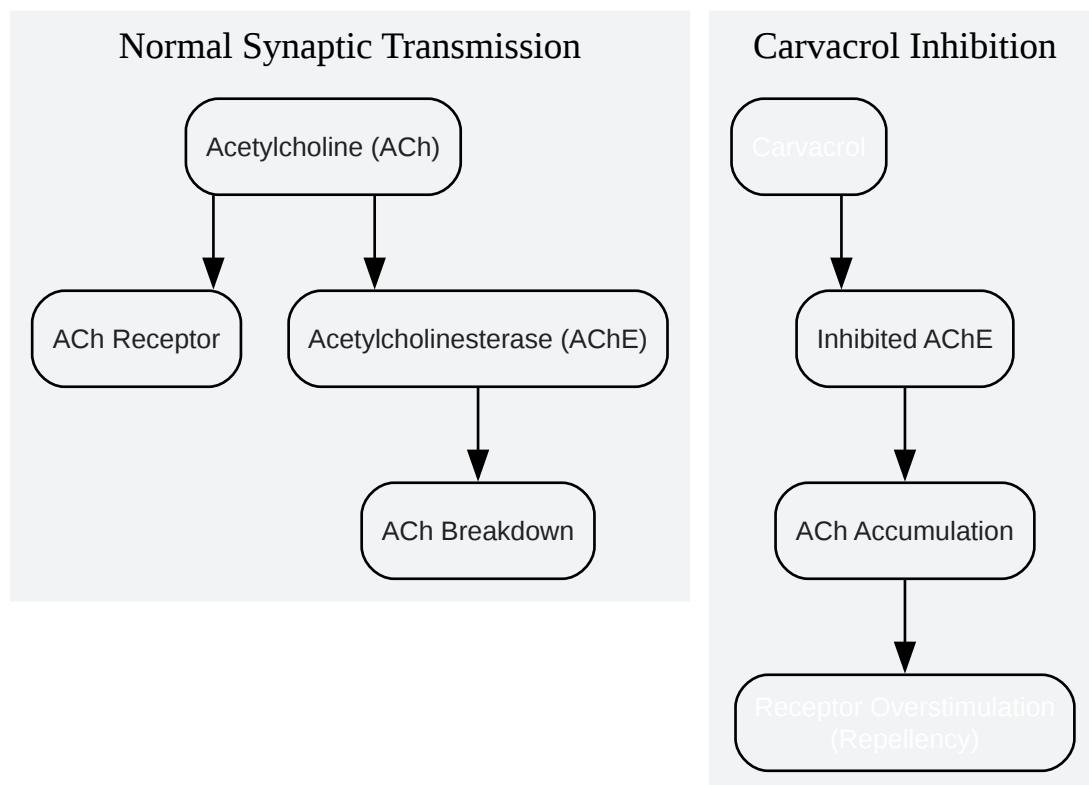
(-)-Nootkatone: Dual-Action Neurotoxicity

(-)-Nootkatone is believed to act on at least two primary targets in the insect nervous system: octopamine receptors and GABA-gated chloride channels.

- Octopamine Receptor Agonism: **(-)-Nootkatone** acts as an agonist of octopamine receptors, which are the invertebrate equivalent of adrenergic receptors.[5] This leads to an overstimulation of the insect's nervous system, resulting in tremors, paralysis, and ultimately death.

[Click to download full resolution via product page](#)**(-)-Nootkatone's Octopamine Receptor Agonism Pathway**

- GABA Receptor Antagonism: **(-)-Nootkatone** can also act as an antagonist of GABA-gated chloride channels. By blocking the inhibitory action of the neurotransmitter GABA, it leads to hyperexcitation of the nervous system.[6]


[Click to download full resolution via product page](#)

(-)-Nootkatone's GABA Receptor Antagonism

Carvacrol: Multi-Target Neurotoxicity

Carvacrol's repellent and insecticidal effects are attributed to its interaction with multiple targets in the insect nervous system.

- Acetylcholinesterase Inhibition: Carvacrol inhibits the enzyme acetylcholinesterase (AChE). [7] This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synapse. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and death.

[Click to download full resolution via product page](#)

Carvacrol's Acetylcholinesterase Inhibition

- GABA Receptor Antagonism: Similar to one of the mechanisms of **(-)-Nootkatone**, carvacrol also acts as an antagonist at the picrotoxinin site of the GABA receptor-ionophore complex. [7] This action inhibits the influx of chloride ions, leading to a state of hyperexcitability in the neuron.

Conclusion

Based on the available experimental data, **(-)-Nootkatone** demonstrates superior performance as a clothing repellent compared to carvacrol, particularly in terms of its longevity and broad-spectrum efficacy against different tick species.[1] **(-)-Nootkatone** maintained high levels of repellency for at least seven days, whereas carvacrol's effectiveness diminished rapidly, especially against *Amblyomma americanum*.[1] While both compounds show high initial repellency in laboratory settings, the extended protection offered by **(-)-Nootkatone** in field conditions makes it a more promising candidate for the development of long-lasting, effective clothing-based repellents. The distinct and multi-faceted mechanisms of action of both

compounds on the insect nervous system provide a strong basis for their repellent and insecticidal properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sdbonline.org [sdbonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Repellent Activity of the Botanical Compounds Thymol, Carvacrol, Nootkatone, and Eugenol Against Amblyomma sculptum Nymphs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(-)-Nootkatone vs. Carvacrol: A Comparative Guide to Clothing Repellent Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13353850#nootkatone-vs-carvacrol-as-a-clothing-repellent>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com